molecular formula C15H11Cl2NO3 B5713843 N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide

Katalognummer B5713843
Molekulargewicht: 324.2 g/mol
InChI-Schlüssel: SXNWTVXRNMIINH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide, commonly known as DCBCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzodioxole derivatives, which have been studied for their biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Wirkmechanismus

The mechanism of action of DCBCO is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. DCBCO has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory activity, DCBCO has been shown to have other biochemical and physiological effects. It has been reported to have anti-tumor activity in vitro and in vivo, possibly through the inhibition of the NF-κB pathway. DCBCO has also been shown to have anti-viral activity against the herpes simplex virus type 1 and type 2.

Vorteile Und Einschränkungen Für Laborexperimente

DCBCO has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DCBCO is its relatively low potency compared to other anti-inflammatory compounds. This may limit its effectiveness in vivo and may require higher doses for therapeutic applications.

Zukünftige Richtungen

There are several future directions for the research of DCBCO. One area of interest is the development of DCBCO derivatives with increased potency and selectivity for the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of DCBCO in other inflammatory diseases, such as multiple sclerosis and asthma. Additionally, the anti-tumor and anti-viral activities of DCBCO warrant further investigation for potential cancer and viral therapies.
Conclusion
In conclusion, DCBCO is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Its anti-inflammatory activity and inhibition of the NF-κB pathway make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for therapeutic use.

Synthesemethoden

The synthesis of DCBCO involves a multi-step process that starts with the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxamide in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to produce the final product, DCBCO. The synthesis method has been optimized to achieve high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

DCBCO has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. DCBCO has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This activity makes DCBCO a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(5-12(11)17)7-18-15(19)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWTVXRNMIINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.